molecular formula C5H7NO2S B2747180 1-(1,3-Thiazol-4-yl)ethane-1,2-diol CAS No. 1598034-97-9

1-(1,3-Thiazol-4-yl)ethane-1,2-diol

Cat. No.: B2747180
CAS No.: 1598034-97-9
M. Wt: 145.18
InChI Key: BIPPHLOXPKTPOS-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-4-yl)ethane-1,2-diol is a chemical compound characterized by the presence of a thiazole ring attached to an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol typically involves the reaction of thiazole derivatives with ethylene glycol under controlled conditions. One common method includes the use of thiazole-4-carboxaldehyde, which reacts with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-4-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,3-Thiazol-4-yl)ethane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

  • 1-(1,3-Thiazol-2-yl)ethane-1,2-diol
  • 1-(1,3-Thiazol-5-yl)ethane-1,2-diol
  • 1-(1,3-Thiazol-4-yl)propane-1,2-diol

Comparison: 1-(1,3-Thiazol-4-yl)ethane-1,2-diol is unique due to its specific substitution pattern on the thiazole ring and the presence of the ethane-1,2-diol moiety. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the thiazole ring substitution can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

1-(1,3-thiazol-4-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c7-1-5(8)4-2-9-3-6-4/h2-3,5,7-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPPHLOXPKTPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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